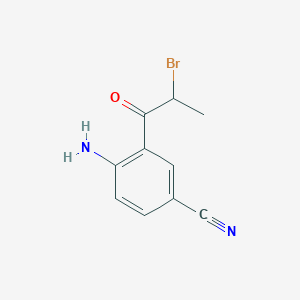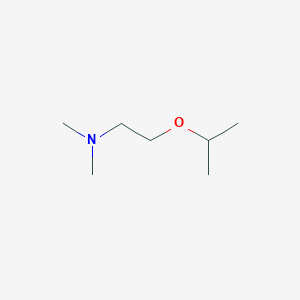
2-Isopropoxy-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-N,N-dimethylethanamine is a tertiary amine with a unique structure that includes an isopropoxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of N,N-dimethylethanolamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as copper or palladium can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
2-Isopropoxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-N,N-dimethylethanamine involves its interaction with molecular targets through its amine and isopropoxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The compound’s reactivity is influenced by the electronic properties of the nitrogen atom and the steric hindrance provided by the isopropoxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamine: A simpler tertiary amine without the isopropoxy group.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N,N-Dimethyl-2-propanamine: Similar structure but with different alkyl groups attached to the nitrogen.
Uniqueness
2-Isopropoxy-N,N-dimethylethanamine is unique due to the presence of the isopropoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where other tertiary amines may not be suitable .
Propriétés
Numéro CAS |
71126-59-5 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N,N-dimethyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2)9-6-5-8(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
JKIZQXAGFSTQBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




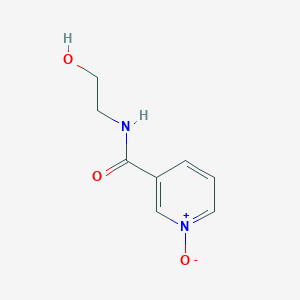
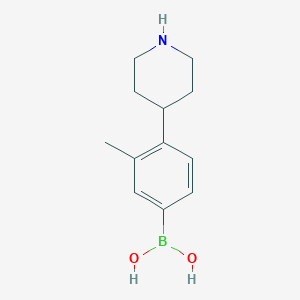
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)


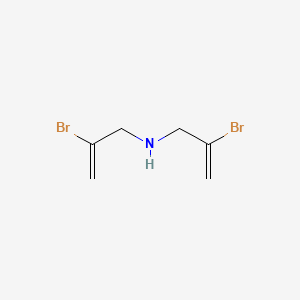
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)



